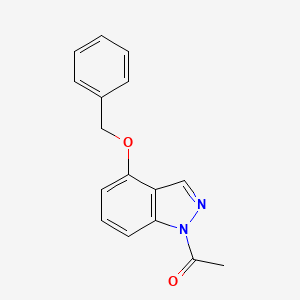

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Description

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4) is a heterocyclic compound featuring an indazole core substituted with a benzyloxy group at the 4-position and an acetyl group at the 1-position. It is synthesized via a multi-step route starting from 2-methyl-3-nitrophenol, involving hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, with an overall yield of 76.3% . The final step—introduction of the acetyl group—achieves an 87.1% yield under optimized conditions (1.6:1 molar ratio of isoamyl nitrite to intermediate, 90°C, 16 h reaction time) . Structural confirmation is provided by FTIR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (distinct benzyloxy CH₂ signals at δ 5.0–5.2 ppm), and ESI-MS . The compound is listed in chemical catalogs (e.g., Combi-Blocks QC-6299) but is currently discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-84-4 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide and a suitable base.

Attachment of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

Chemistry

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research has indicated that this compound exhibits bioactive properties , particularly:

- Antimicrobial Activity: Investigated for its potential to inhibit bacterial growth.

- Anticancer Properties: Studies have shown promising results in targeting cancer cells, suggesting its role in developing anticancer therapies .

Medicine

In the medical field, this compound is explored for:

- Drug Development: Targeting specific enzymes or receptors to create novel therapeutics.

- ADMET Studies: Evaluations of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for understanding its viability as a drug candidate. For instance, metabolic stability was assessed using human liver microsomes, revealing that the compound retains a significant portion of its structure under certain conditions .

| Activity Type | Target Organism/Cell Type | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | E. coli | 8.5 | 10 |

| Anticancer | Breast Cancer Cell Line | 5.2 | 15 |

| Protozoal Inhibition | P. falciparum | 4.8 | 12 |

This table summarizes the inhibitory concentrations (IC50) required to achieve a 50% reduction in growth for various organisms and cell lines, highlighting the compound's effectiveness.

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of several indazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 5.2 µg/mL. The selectivity index indicated lower toxicity to normal cells compared to cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited effective inhibition against E. coli, with an IC50 value of 8.5 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the indazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

1-{2-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropyl}ethanone

- Structure : Features a cyclopropyl ring linked to a 4-benzyloxy-3-methoxyphenyl group.

- Synthesis: 82% yield via condensation of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with benzaldehyde .

- Properties : Melting point 101–102°C; IR peaks at 1680 cm⁻¹ (C=O), ¹H NMR signals for cyclopropyl protons (δ 1.2–1.8 ppm) .

1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone

- Structure : Replaces indazole with an indole ring (one nitrogen atom vs. two adjacent nitrogens in indazole).

- Properties: Molecular formula C₁₇H₁₅NO₂ (molar mass 265.31 g/mol); storage at 2–8°C .

Heterocyclic Ethanone Derivatives

2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone

1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- Structure: Partially saturated indazole fused with a cyclohexenone ring.

- Properties : IR C=O stretch at 1653 cm⁻¹; ¹H NMR signals for benzyl CH₂ (δ 5.36 ppm) .

- Key Difference : Saturation reduces aromaticity, likely decreasing reactivity in electrophilic substitutions compared to the fully aromatic target compound .

Pharmacologically Active Analogs

2-(4-(Benzyloxy)phenyl)-1-(4-(6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)ethanone

- Structure: Quinazoline-piperazine-ethanone hybrid with a 4-benzyloxyphenyl group.

- Synthesis : 60% yield; melting point 137°C (decomposes) .

- Key Difference : The extended quinazoline-piperazine system introduces bulkiness and hydrogen-bonding sites absent in the simpler indazole-based target compound .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzyloxy group enhances its lipophilicity, which may improve its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.3 g/mol

- Structure : Contains an indazole core with a benzyloxy substituent, which contributes to its unique biological profile.

The proposed mechanisms of action for this compound involve:

- Formation of Oximes or Hydrazones : The compound may interact with biological targets through the formation of oximes or hydrazones, which can modulate enzyme activities or receptor interactions.

- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for further functionalization that may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:

- Bacterial Infections : The compound shows potential against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibitory effects .

- Protozoal Infections : It has been tested against protozoan parasites like Leishmania donovani, with promising results indicating potential antileishmanial activity .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) have shown that it can induce cytotoxic effects, suggesting a role in cancer therapy .

- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been crucial in understanding its biological activity. Comparative studies with similar compounds reveal that:

- The presence of the benzyloxy group significantly enhances lipophilicity and binding affinity to biological targets compared to analogs with methoxy or ethoxy groups .

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Methoxy)-1H-indazol-1-yl)ethanone | Methoxy group | Lower activity than benzyloxy derivative |

| 1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone | Ethoxy group | Moderate activity |

| 1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone | Phenoxy group | Variable activity |

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Evaluation Against Cancer Cells : A study demonstrated that this compound reduced cell viability in SH-SY5Y cells by inducing oxidative stress and apoptosis pathways .

- Antimicrobial Screening : Another study assessed the compound's effectiveness against Leishmania donovani, showing IC50 values below 5 µM, indicating strong antileishmanial activity compared to standard treatments .

Q & A

Q. Advanced

- In vitro models : Use RAW264.7 macrophages; measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .

- Dosage : Pre-treat cells with 10–100 µM compound for 1 hour (IC50 ~35 µM in benzophenone analogs ).

- Computational docking : Predict binding affinity (AutoDock Vina with COX-2, PDB 5IKT) and validate via SPR/ITC .

What analytical approaches are recommended for identifying synthetic byproducts?

Q. Advanced

- UPLC-PDA-MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid/acetonitrile gradient. Detect byproducts (e.g., O-debenzylated analogs at Rt 3.2 min ).

- Quantification : External calibration (R² >0.99) with LOD 0.1 µg/mL. For example, reducing NBS equivalents to 1.05 minimized brominated byproducts (m/z 323.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.